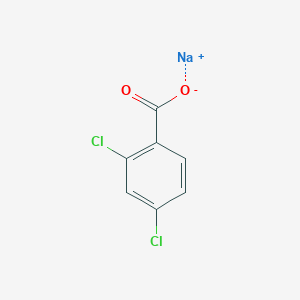

Sodium 2,4-dichlorobenzoate

Overview

Description

Sodium 2,4-dichlorobenzoate is a chemical compound that is related to the family of benzoates. While the provided papers do not directly discuss this compound, they do provide insights into similar sodium salts of chlorinated benzoates. These compounds are typically characterized by their crystal structures and their interactions with various cations, such as sodium (Na+). The papers discuss the crystal structures and properties of closely related compounds, which can give us indirect information about this compound.

Synthesis Analysis

The synthesis of related compounds, such as the disodium salt of 4,6-dinitro-1-oxobenzo-[6,5-c]-2,1,3-oxadiazolediol-5,7, involves the reaction of the compound with NaOH and HCl. The equilibrium constants for these reactions were determined using potentiometric titration, suggesting a methodical approach to understanding the synthesis and reactivity of such sodium salts .

Molecular Structure Analysis

The molecular structure of sodium salts of chlorinated benzoates is typically characterized by X-ray diffraction methods. For example, the sodium salt of 2-amino-3,5-dichlorobenzoic acid forms a polymer in which sodium ions are coordinated by carboxylate oxygen atoms and water molecules in an octahedral arrangement . Similarly, sodium 3,4-diaminobenzoate crystallizes in an orthorhombic system with Na ions coordinated to six oxygen atoms . These findings suggest that this compound may also exhibit a complex crystal structure with specific coordination to sodium ions.

Chemical Reactions Analysis

The chemical reactivity of sodium salts of chlorinated benzoates can be inferred from their interactions with acids and bases. For instance, the disodium salt of a dinitro-oxobenzo compound reacts with HCl to form an acid sodium salt, which is a coordination compound with the Na+ cation . This indicates that this compound may also undergo similar reactions, forming various coordination compounds depending on the reactants involved.

Physical and Chemical Properties Analysis

The physical properties, such as thermal stability and dehydration temperatures, can be assessed through thermal analysis. For example, sodium 3,4-diaminobenzoate dehydrates at 340 K and decomposes at 485 K . The infrared spectra of these salts are also discussed, providing insights into the vibrational modes of the compounds, which are crucial for understanding their chemical properties. These studies suggest that this compound would have its unique thermal properties and IR spectrum, which would be important for its identification and use in various applications.

Scientific Research Applications

Photodecomposition and Environmental Impact Research on chlorobenzoic acids, including sodium 2,4-dichlorobenzoate, has shown that ultraviolet irradiation of their aqueous solutions can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This photodecomposition is significant as it impacts the environmental fate of these compounds when exposed to sunlight (Crosby & Leitis, 1969).

Controlled Release in Agriculture The application of this compound in agriculture, particularly in controlled release formulations, is a focus of research. Studies have shown that using positive-charge functionalized mesoporous silica nanoparticles as carriers can improve the loading content of 2,4-D sodium salt and reduce soil leaching, highlighting its potential for environmentally friendly pest control (Cao et al., 2017).

Crystal Structure Analysis The crystal structure of sodium salts related to 2,4-dichlorobenzoate has been analyzed, providing insights into their chemical properties. For example, the structure of sodium 2-amino-3,5-dichlorobenzoates has been determined, which helps in understanding the interactions and potential applications of these compounds (Rzączyńska et al., 2000).

Electrocatalytic Degradation The degradation of 2,4-dichlorobenzoic acid, a related compound to this compound, using electrocatalytic reduction-oxidation technology, has been explored. This method achieves high removal efficiency and could provide a new approach for the degradation of chlorinated organic compounds, which is relevant for environmental remediation efforts (Li, 2020).

Antimicrobial Applications Research on this compound has also explored its antimicrobial activity. For example, sodium 5-aminosulfonyl-2,4-dichlorobenzoate has been evaluated for its antiviral activity in tissue culture and infected mice, suggesting its potential for developing new antiviral agents (Ohnishi et al., 1982).

Mechanism of Action

Mode of Action

It is known that benzoates, in general, can interact with various biological molecules and processes, potentially influencing cellular functions .

Biochemical Pathways

Sodium 2,4-dichlorobenzoate is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (PCB) congeners . These are important environmental pollutants relatively resistant to biodegradation . The compound is involved in the 2,4-Dichlorobenzoate Pathway, which includes 4-chlorobenzoate, an intermediate for the preparation of dyes, fungicides, pharmaceuticals, and other organic chemicals .

Pharmacokinetics

It is known that the compound is a solid and white in color . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It is known that the compound plays a role in the degradation of certain environmental pollutants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s role in the degradation of PCBs suggests that its action may be influenced by the presence of these pollutants in the environment

properties

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

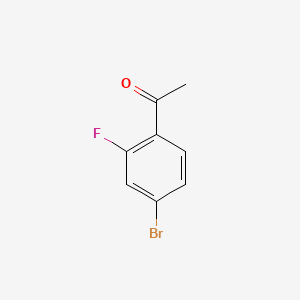

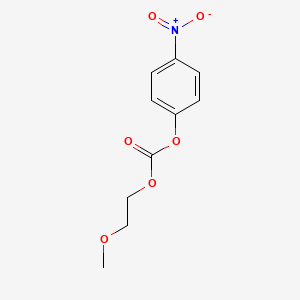

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)